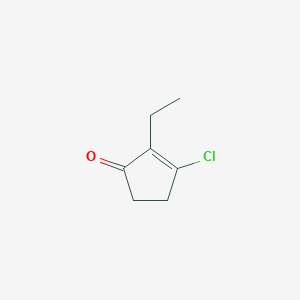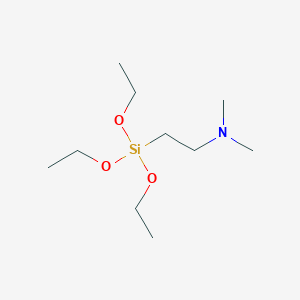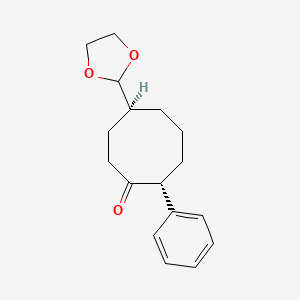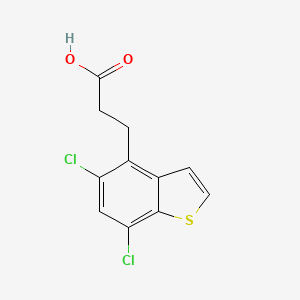![molecular formula C20H27NOS B14482647 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol CAS No. 65362-93-8](/img/structure/B14482647.png)
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol is an organic compound known for its unique structural features and significant applications in various fields. This compound is characterized by the presence of tert-butyl groups, a pyridine ring, and a phenolic hydroxyl group, making it a versatile molecule in both synthetic and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol typically involves the condensation reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-hydrazinylpyridine. This reaction is carried out in methanol under reflux conditions for about 3 hours, with a catalytic amount of glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced pyridine derivatives, and various substituted phenolic compounds.
Scientific Research Applications
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol involves its ability to donate hydrogen atoms from the phenolic hydroxyl group, thereby neutralizing free radicals and preventing oxidative damage. The compound’s molecular targets include reactive oxygen species and other free radicals, which it neutralizes through redox reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Also an antioxidant, commonly used in food preservation and polymer stabilization.
2,4,6-Tri-tert-butylphenol: Used as a stabilizer in fuels and lubricants.
Uniqueness
2,6-Di-tert-butyl-4-{[(pyridin-2-yl)sulfanyl]methyl}phenol is unique due to the presence of the pyridine ring and the sulfanyl group, which enhance its reactivity and potential applications in coordination chemistry and biological systems. The combination of these functional groups provides a distinct advantage in terms of versatility and effectiveness in various applications.
Properties
CAS No. |
65362-93-8 |
|---|---|
Molecular Formula |
C20H27NOS |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(pyridin-2-ylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H27NOS/c1-19(2,3)15-11-14(12-16(18(15)22)20(4,5)6)13-23-17-9-7-8-10-21-17/h7-12,22H,13H2,1-6H3 |
InChI Key |
GZPJBMLCUFUKJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CSC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


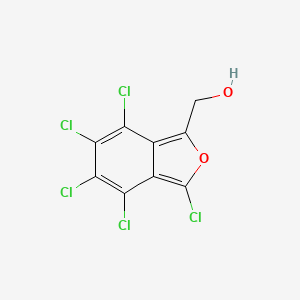

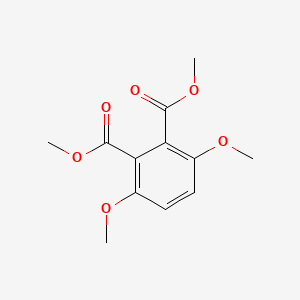
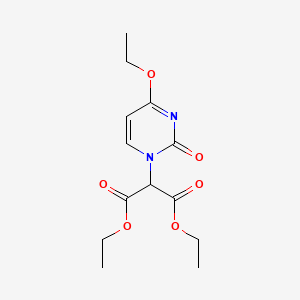
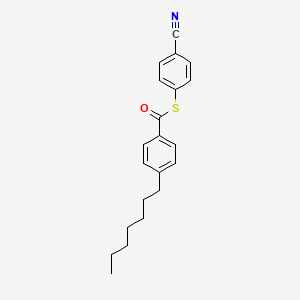

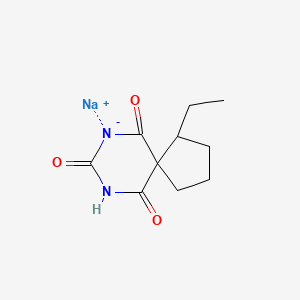
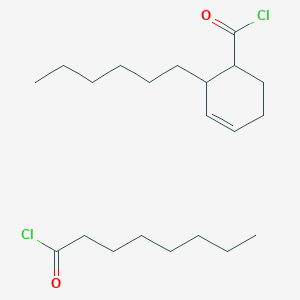
![4-{1-Hydroxy-2-[(pentan-3-yl)amino]butyl}benzene-1,2-diol](/img/structure/B14482609.png)

